3,5,6-Trichloro-2-pyridinol-13C5

Descripción

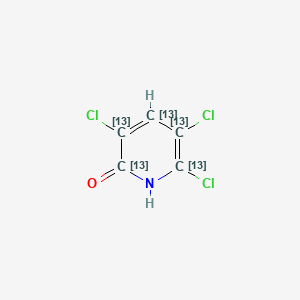

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYAQFQZQEUEN-CVMUNTFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=O)N[13C](=[13C]1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858512 |

Source

|

| Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330171-47-5 |

Source

|

| Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5,6-Trichloro-2-pyridinol-13C5

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trichloro-2-pyridinol-13C5 is the isotopically labeled form of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a major metabolite of the organophosphate insecticide chlorpyrifos.[1][2] Due to its identical chemical behavior to the unlabeled compound, this compound serves as an invaluable internal standard for the accurate quantification of TCP in various biological and environmental matrices.[3] This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental protocols, and metabolic context of this compound.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one | PubChem[4] |

| CAS Number | 1330171-47-5 | Chemsrc[5] |

| Molecular Formula | ¹³C₅H₂Cl₃NO | PubChem[4] |

| Molecular Weight | 203.39 g/mol | PubChem[4] |

| Exact Mass | 201.936971 Da | PubChem[4] |

| XLogP3 | 3.2 | PubChem[4] |

| Polar Surface Area | 29.1 Ų | PubChem[4] |

| Solubility | Chloroform, DMSO | Medkoo[6] |

Table 2: Experimental Physicochemical Properties of 3,5,6-Trichloro-2-pyridinol (Unlabeled Analog)

| Property | Value | Source |

| Melting Point | 172-174 °C | Wikipedia |

| 208-209 °C | PubChem | |

| 328-330 °C | ChemicalBook | |

| Boiling Point | 254.8 °C | Wikipedia |

| 265 °C | ChemicalBook | |

| Water Solubility | 0.22 g/L | ChemicalBook |

| 80.9 mg/L | AERU | |

| pKa (Predicted) | 3.78 ± 0.10 | Guidechem |

Note: The discrepancies in reported melting points may be attributed to different crystalline forms or experimental conditions.

Metabolic Pathway of Chlorpyrifos

3,5,6-Trichloro-2-pyridinol is a primary metabolite of the insecticide chlorpyrifos. Understanding its formation is crucial for toxicological and exposure assessment studies. The metabolic conversion primarily occurs in the liver.

References

An In-depth Technical Guide to 13C5-Labeled Tenocyclidine (13C5-TCP) for Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, experimental applications, and relevant signaling pathways of 13C5-labeled Tenocyclidine (13C5-TCP). Tenocyclidine, a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, is a valuable tool in neuropharmacological research. The incorporation of five Carbon-13 isotopes (13C5) provides a stable, non-radioactive label, making it an ideal internal standard for quantitative mass spectrometry-based assays and a tracer for metabolic studies.

Core Data Presentation

The key molecular and mass spectrometric data for both unlabeled and 13C5-labeled Tenocyclidine are summarized in the table below for easy reference and comparison.

| Property | Unlabeled Tenocyclidine (TCP) | 13C5-Labeled Tenocyclidine (13C5-TCP) |

| Molecular Formula | C₁₅H₂₃NS | (¹³C)₅(¹²C)₁₀H₂₃NS |

| Exact Mass (Da) | 249.15512 | 254.17190 |

| Primary Application | NMDA Receptor Antagonist | Internal Standard, Metabolic Tracer |

Experimental Protocols

Isotopically labeled compounds like 13C5-TCP are invaluable in a variety of experimental contexts, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in receptor binding assays. Below are detailed methodologies for key experiments where 13C5-TCP would be a critical reagent.

Quantitative Analysis of Tenocyclidine in Biological Matrices using LC-MS/MS

This protocol outlines the use of 13C5-TCP as an internal standard for the accurate quantification of Tenocyclidine in plasma samples.

Objective: To determine the concentration of Tenocyclidine in plasma samples.

Materials:

-

Tenocyclidine (unlabeled standard)

-

13C5-Tenocyclidine (internal standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

96-well protein precipitation plate

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Tenocyclidine and 13C5-Tenocyclidine in methanol.

-

Create a series of calibration standards by spiking known concentrations of Tenocyclidine into blank plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 150 µL of ACN containing a fixed concentration of 13C5-TCP (e.g., 50 ng/mL).

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

-

Inject 5 µL of the prepared sample.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the transitions for Tenocyclidine and 13C5-Tenocyclidine. The specific transitions will need to be optimized but will be based on the precursor ions corresponding to their respective exact masses.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Tenocyclidine) to the internal standard (13C5-TCP).

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Tenocyclidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Competitive Radioligand Binding Assay for NMDA Receptor Affinity

While 13C5-TCP is not radioactive, this protocol describes a common assay where a radiolabeled ligand is used, and an unlabeled compound (like Tenocyclidine) is the competitor. The principles can be adapted for assays where a labeled non-radioactive compound is displaced. Radiolabeled forms of TCP, such as [3H]TCP, are used in research for their high affinity to the NMDA receptor.[1][2][3]

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor using [3H]Tenocyclidine.

Materials:

-

[3H]Tenocyclidine (radioligand)

-

Unlabeled Tenocyclidine (for determining non-specific binding)

-

Test compounds

-

Rat brain membrane preparation (source of NMDA receptors)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the rat brain membrane preparation, and varying concentrations of the test compound.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add an excess of unlabeled Tenocyclidine in addition to the radioligand and membranes.

-

-

Incubation:

-

Add a fixed concentration of [3H]Tenocyclidine to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualization

The following diagrams illustrate the NMDA receptor signaling pathway, which is the primary target of Tenocyclidine, and a typical experimental workflow for its analysis.

Caption: NMDA Receptor Signaling Pathway and the Action of Tenocyclidine (TCP).

References

Tautomeric Forms of 3,5,6-Trichloro-2-Pyridinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 3,5,6-trichloro-2-pyridinol (B117793), a significant metabolite of the organophosphate insecticide chlorpyrifos. The document elucidates the structural aspects of the two primary tautomeric forms: the lactim (3,5,6-trichloro-2-pyridinol) and the lactam (3,5,6-trichloro-2-pyridone). A comprehensive review of theoretical and experimental data is presented, including computational studies, spectroscopic analysis, and the influence of solvent effects on the tautomeric equilibrium. While specific quantitative equilibrium data for the trichlorinated species is limited in publicly available literature, this guide extrapolates from data on 2-pyridone and its monochlorinated derivatives to provide a robust understanding of the system. Detailed experimental protocols for the characterization of these tautomers using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside illustrative diagrams of the tautomeric relationship and analytical workflows.

Introduction

3,5,6-Trichloro-2-pyridinol is the principal urinary biomarker for exposure to the widely used pesticide chlorpyrifos.[1] Its chemical structure allows for the existence of two tautomeric forms: the aromatic hydroxypyridine (lactim) form and the non-aromatic pyridone (lactam) form.[2] The position of this equilibrium is crucial as the distinct physicochemical properties of each tautomer, such as polarity, hydrogen bonding capability, and aromaticity, can significantly influence their biological activity, metabolic fate, and environmental persistence. Understanding the factors that govern this tautomerism is therefore of paramount importance in toxicology, drug design, and environmental science.

Tautomeric Equilibrium

The tautomerization of 3,5,6-trichloro-2-pyridinol involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom, as depicted below.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Influence of Chlorine Substitution

Theoretical and experimental studies on 2-pyridone and its chlorinated derivatives have demonstrated that the position of chlorine substituents significantly impacts the tautomeric equilibrium. Computational studies on monochlorinated 2-hydroxypyridines indicate that substitution at the 6-position, adjacent to the nitrogen atom, strongly favors the hydroxypyridine (lactim) form in the gas phase.[3] This effect is attributed to the inductive electron-withdrawing nature of the chlorine atom. Given that 3,5,6-trichloro-2-pyridinol possesses a chlorine atom at the 6-position, it is highly probable that the equilibrium lies predominantly towards the lactim form, particularly in non-polar environments.

Solvent Effects

For the parent 2-pyridone/2-hydroxypyridine (B17775) system, the tautomeric equilibrium is known to be highly sensitive to the solvent environment. Non-polar solvents tend to favor the less polar 2-hydroxypyridine tautomer, while polar solvents, especially those capable of hydrogen bonding, stabilize the more polar 2-pyridone form.[4] It is therefore expected that in aqueous solutions and other polar media, the proportion of the 3,5,6-trichloro-2-pyridone tautomer will increase.

Quantitative Data

| Solvent | KT ([pyridone]/[hydroxypyridine]) | ΔG (kJ/mol) | Reference |

| Gas Phase | ~0.3 | ~3.0 | [4] |

| Cyclohexane | 0.4 | 2.3 | [4] |

| Chloroform | 1.1 | -0.2 | [4] |

| Acetonitrile | 2.6 | -2.4 | [4] |

| Water | 9.1 | -5.6 | [4] |

Experimental Protocols

Synthesis of 3,5,6-Trichloro-2-pyridinol

A common synthetic route involves the hydrolysis of 2,3,5,6-tetrachloropyridine (B1294921). A general procedure is as follows:

-

A mixture of 2,3,5,6-tetrachloropyridine and a solution of sodium hydroxide (B78521) in a water/dioxane solvent system is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Caption: General workflow for the synthesis of 3,5,6-trichloro-2-pyridinol.

Characterization of Tautomeric Forms

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria, provided that the rate of interconversion is slow on the NMR timescale.

Protocol:

-

Sample Preparation: Prepare solutions of 3,5,6-trichloro-2-pyridinol in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O) at a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify distinct sets of signals corresponding to the lactim and lactam tautomers. The aromatic proton signal in the ¹H NMR spectrum is expected to be a key diagnostic peak.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the molar ratio of the two forms from the integral values.

-

-

Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) can be calculated as the ratio of the integrals of the lactam and lactim forms.

UV-Vis spectroscopy can be used to study tautomerism by observing the different absorption maxima of the two forms.

Protocol:

-

Sample Preparation: Prepare dilute solutions of 3,5,6-trichloro-2-pyridinol in a variety of solvents covering a wide range of polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

The aromatic lactim form is expected to have a different λmax compared to the non-aromatic lactam form.

-

By comparing the spectra in different solvents, the shift in equilibrium can be qualitatively observed.

-

For quantitative analysis, the molar extinction coefficients of the pure tautomers are required, which can be estimated using locked N-methyl and O-methyl derivatives.

-

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of 3,5,6-trichloro-2-pyridinol is a key determinant of its downstream biological and environmental interactions. The following diagram illustrates the logical relationship between the tautomeric forms and their potential fates.

Caption: Logical relationship of tautomers and their potential interactions.

Conclusion

The tautomerism of 3,5,6-trichloro-2-pyridinol is a critical aspect of its chemistry that influences its biological and environmental behavior. While the hydroxypyridine (lactim) form is predicted to be the major tautomer, especially in non-polar environments, the pyridone (lactam) form can become significant in polar media. This guide has provided a comprehensive overview of the theoretical and experimental basis for understanding this equilibrium. The detailed protocols for spectroscopic analysis offer a framework for researchers to quantitatively investigate the tautomeric ratio in various systems. Further experimental studies are warranted to determine the precise equilibrium constants and thermodynamic parameters for 3,5,6-trichloro-2-pyridinol to enhance our understanding of its role in biological systems and the environment.

References

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. DNA binding studies of 3, 5, 6-trichloro-2-pyridinol pesticide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Core Relationship Between Chlorpyrifos and its Metabolite 3,5,6-Trichloro-2-Pyridinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpyrifos (B1668852) (CPF), a widely utilized organophosphate insecticide, undergoes extensive metabolism in biological systems, leading to the formation of various metabolites. Among these, 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) is the principal and most commonly monitored biomarker of exposure. This technical guide provides a comprehensive overview of the intricate relationship between chlorpyrifos and TCPy, encompassing their metabolic pathways, toxicological implications, and analytical detection methodologies. A key focus is placed on the quantitative aspects of CPF metabolism and the detailed protocols for crucial experiments. Furthermore, this guide elucidates the endocrine-disrupting potential of both compounds, with a particular emphasis on their interaction with androgen and estrogen receptor signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of toxicology, pharmacology, and drug development.

Introduction

Chlorpyrifos has been extensively used in agriculture and other applications for pest control. Its mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function, in both insects and mammals. The biotransformation of chlorpyrifos is a critical determinant of its toxicity, leading to either bioactivation to a more potent AChE inhibitor, chlorpyrifos-oxon, or detoxification to less toxic metabolites, most notably 3,5,6-trichloro-2-pyridinol (TCPy). Understanding the dynamics of these metabolic processes is essential for assessing the risk associated with chlorpyrifos exposure and for the development of potential therapeutic interventions. TCPy, being a stable and readily excreted metabolite, serves as a reliable biomarker for quantifying exposure to the parent compound. However, the toxicological profile of TCPy itself, particularly its potential for endocrine disruption, warrants careful consideration.

Metabolic Pathways of Chlorpyrifos

The metabolism of chlorpyrifos is a complex process primarily occurring in the liver, mediated by two main enzymatic pathways: desulfuration and dearylation/hydrolysis.

2.1. Desulfuration: The Bioactivation Pathway

This pathway involves the oxidative desulfuration of chlorpyrifos by cytochrome P450 (CYP) enzymes, resulting in the formation of chlorpyrifos-oxon. Chlorpyrifos-oxon is a significantly more potent inhibitor of AChE than the parent compound and is responsible for the acute neurotoxicity associated with chlorpyrifos exposure. The primary CYP isoforms involved in this bioactivation are CYP2B6 and CYP3A4[1][2].

2.2. Dearylation and Hydrolysis: The Detoxification Pathway

The detoxification of chlorpyrifos and its oxon metabolite occurs through dearylation and hydrolysis, leading to the formation of TCPy and diethylthiophosphate (B1229741) (DETP) or diethylphosphate (B48627) (DEP), respectively. The dearylation of chlorpyrifos is also catalyzed by CYP enzymes, with CYP2C19 exhibiting the highest activity[1][2]. Additionally, A-esterases, such as paraoxonase-1 (PON1), play a crucial role in hydrolyzing chlorpyrifos-oxon to TCPy, thereby mitigating its toxicity.

References

The Environmental Degradation of Chlorpyrifos to 3,5,6-trichloro-2-pyridinol (TCP): A Technical Guide

An In-depth Examination of the Abiotic and Biotic Transformation Pathways, Influencing Factors, and Methodologies for Study

The organophosphate insecticide chlorpyrifos (B1668852) (CPF) has been extensively used in agriculture worldwide.[1][2] However, its persistence in the environment and the formation of its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), raise significant environmental and health concerns.[3][4] TCP is often more persistent and mobile in soil and water than its parent compound, leading to potential contamination of ecosystems.[2][5] This technical guide provides a comprehensive overview of the environmental degradation pathways of chlorpyrifos to TCP, intended for researchers, scientists, and professionals in drug development and environmental science.

Principal Degradation Pathways

Chlorpyrifos degrades in the environment through two primary mechanisms: abiotic and biotic degradation. These processes can occur simultaneously and are influenced by a variety of environmental factors.

Abiotic Degradation

Abiotic degradation involves the chemical transformation of chlorpyrifos without the involvement of biological organisms. The main abiotic pathways are hydrolysis and photolysis.

-

Hydrolysis: This is a key abiotic degradation pathway for chlorpyrifos, involving the cleavage of the phosphate (B84403) ester bond. This reaction is significantly influenced by pH. Under alkaline conditions, hydrolysis is accelerated, leading to the formation of TCP and diethylthiophosphoric acid (DETP).[6][7] In the presence of free chlorine, such as in water treatment processes, the hydrolysis of both chlorpyrifos and its intermediate, chlorpyrifos-oxon, to TCP can be accelerated.[7]

-

Photodegradation: Chlorpyrifos can be degraded by sunlight (photolysis), particularly in aqueous environments and on plant surfaces. UV irradiation can lead to the breakdown of chlorpyrifos and its metabolite TCP.[8][9] Photodegradation of TCP can involve both hydrolytic and reductive dechlorination.[8]

Biotic Degradation

Biotic degradation, primarily mediated by microorganisms, is a crucial process for the detoxification of chlorpyrifos in soil and water.[1][3] A diverse range of bacteria and fungi have been identified that can metabolize chlorpyrifos, often using it as a source of carbon or phosphorus.

-

Microbial Hydrolysis: The primary and most common microbial degradation step is the enzymatic hydrolysis of the P-O bond in the chlorpyrifos molecule.[1] This reaction is catalyzed by enzymes such as organophosphorus hydrolase (OPH) and phosphotriesterases, resulting in the formation of TCP and DETP.[1][10]

-

Further Degradation of TCP: While TCP is a major and persistent metabolite, some microorganisms have demonstrated the ability to further degrade it.[10][11] This is a critical step for the complete detoxification of chlorpyrifos contamination. The degradation of TCP can be challenging due to the presence of three chlorine atoms on the pyridine (B92270) ring, which can inhibit microbial growth.[4] However, some microbial strains can utilize TCP as a sole carbon and energy source, mineralizing it to CO2 and other simpler compounds.[8][11]

Quantitative Data on Chlorpyrifos and TCP Degradation

The rate of chlorpyrifos degradation and TCP formation and subsequent degradation is highly variable and dependent on environmental conditions and the microbial populations present.

| Parameter | Value | Conditions | Reference |

| Chlorpyrifos Half-life (t½) in Soil | 60 - 120 days | Dependent on soil type and environmental conditions | [1] |

| TCP Half-life (t½) in Soil | 65 - 360 days | Dependent on soil type and environmental conditions | [1][4][5] |

| Microbial Degradation of Chlorpyrifos | 89.0% degradation of 50 mg·L⁻¹ in 1 day | Cladosporium cladosporioides Hu-01 in liquid medium | [5] |

| Microbial Degradation of Chlorpyrifos | Complete degradation of 50 mg·L⁻¹ in 5 days | Cladosporium cladosporioides Hu-01 under optimal conditions (26.8°C, pH 6.5) | [12] |

| Microbial Degradation of TCP | Significant reduction in half-life (by 986.9 h) | Inoculated with Cladosporium cladosporioides Hu-01 | [12] |

| Microbial Degradation of Chlorpyrifos and TCP | 88±2% degradation of CPF (100 mg L⁻¹) and 62±2% degradation of TCP (100 mg L⁻¹) in 48 h | Resting cells of Ochrobactrum sp. CPD-03 | [4] |

Experimental Protocols for Studying Degradation

The study of chlorpyrifos degradation pathways relies on a variety of experimental and analytical techniques.

Microbial Isolation and Culture

-

Enrichment and Isolation: Chlorpyrifos-degrading microorganisms are typically isolated from contaminated soil or water samples through enrichment culture techniques. This involves incubating the samples in a minimal salts medium (MSM) containing chlorpyrifos as the sole carbon or phosphorus source.

-

Culture Media: A common medium used for these studies is a Minimal Salts Medium (MSM). For example, the Mongina medium consists of: glucose (10 g/L), NH₄Cl (0.5 g/L), NaCl (0.3 g/L), KCl (0.3 g/L), MgSO₄ (0.03 g/L), FeSO₄ (0.03 g/L), MnSO₄ (0.03 g/L), and CaCl₂ (5 g/L).[13]

-

Incubation Conditions: Degradation studies are often conducted in batch cultures incubated on a shaker to ensure aeration. Optimal conditions for degradation, such as temperature, pH, and inoculum concentration, are determined through systematic experiments.[13][14] For instance, optimal degradation by Pseudomonas stutzeri ZH-1 was observed at 36.7°C and pH 7.[13]

Analytical Methodologies

The quantification of chlorpyrifos and its metabolites is essential for degradation studies.

-

Sample Preparation: Extraction of chlorpyrifos and TCP from environmental matrices like soil and water is a critical first step. Common extraction solvents include ethyl acetate (B1210297) and dichloromethane.[13][15] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often used for sample clean-up.[15]

-

Chromatographic Analysis:

-

Gas Chromatography (GC): GC coupled with detectors like a nitrogen-phosphorus detector (NPD), electron capture detector (ECD), or mass spectrometry (MS) is widely used for the analysis of chlorpyrifos.[16][17][18] For the analysis of TCP by GC, a derivatization step is often required.[17]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or tandem mass spectrometry (MS/MS) detection is another powerful technique for the simultaneous determination of chlorpyrifos and TCP.[14][15][19]

-

Visualization of Degradation Pathways

The following diagrams illustrate the key transformation pathways of chlorpyrifos.

Caption: Primary degradation pathway of chlorpyrifos to TCP and DETP.

Caption: A generalized workflow for studying microbial degradation of chlorpyrifos.

Conclusion

The environmental degradation of chlorpyrifos is a complex process involving both abiotic and biotic pathways, leading to the formation of the persistent metabolite TCP. Understanding these pathways and the factors that influence them is crucial for assessing the environmental fate and risks associated with chlorpyrifos use. Bioremediation, utilizing the metabolic capabilities of microorganisms, presents a promising and environmentally friendly approach to detoxify contaminated sites.[1][3] Further research into the isolation of novel microbial strains with enhanced degradation capabilities for both chlorpyrifos and TCP, as well as the optimization of conditions for bioremediation, is essential for developing effective strategies to mitigate the environmental impact of this widely used insecticide.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on the microbial degradation of chlorpyrifos and its metabolite TCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tecnoscientifica.com [tecnoscientifica.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Response Surface Methodology for the Optimization of Chlorpyrifos-Degrading Conditions by Pseudomonas stutzeri ZH-1 [scirp.org]

- 14. annexpublishers.com [annexpublishers.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Gas chromatographic method for determination of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol (TCP) in dates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 13C-Labeled Tricresyl Phosphate in Advancing Environmental Monitoring

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tricresyl phosphate (B84403) (TCP), a complex mixture of organophosphate esters, is widely used as a flame retardant, plasticizer, and anti-wear additive in lubricants. Its presence in the environment is a growing concern due to the neurotoxicity associated with certain isomers, particularly tri-ortho-cresyl phosphate (ToCP). Accurate and precise quantification of TCP isomers in various environmental matrices is crucial for exposure assessment and risk management. This technical guide explores the pivotal role of 13C-labeled TCP, specifically focusing on a hypothetical 13C5-labeled analogue, as an internal standard in isotope dilution mass spectrometry (IDMS) for the robust and reliable environmental monitoring of TCP. This document provides a comprehensive overview of TCP's environmental fate, detailed experimental protocols for its analysis, and insights into its toxicological effects, including the cellular signaling pathways it impacts.

Introduction to Tricresyl Phosphate and its Environmental Significance

Tricresyl phosphate (TCP) is not a single compound but a mixture of ten different isomers derived from the reaction of cresol (B1669610) (a mixture of ortho-, meta-, and para-isomers) with phosphorus oxychloride. Commercial TCP formulations predominantly contain meta- and para-isomers, with the highly toxic ortho-isomers being limited to low concentrations in modern products[1]. However, historical contamination and the use of older formulations remain a concern.

TCPs are released into the environment through various pathways, including industrial discharges, leaching from products, and volatilization during high-temperature applications[1]. Due to their low water solubility and lipophilic nature (log Kow ~5.1), TCPs tend to adsorb to soil and sediment, where they can persist. While biodegradable, the rate of degradation can vary depending on environmental conditions and the specific isomer[1]. The primary concern with TCP exposure is organophosphate-induced delayed neuropathy (OPIDN), a severe neurological condition primarily linked to the ortho-isomers[2][3].

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision in quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This labeled standard is chemically identical to the native analyte and therefore behaves identically during extraction, cleanup, and analysis.

The key advantage of IDMS is that it corrects for the loss of analyte at every step of the procedure. The quantification is based on the measurement of the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard.

The Role of 13C5 Labeled TCP as an Internal Standard

For the purpose of this guide, we will consider a hypothetical 13C5-labeled tricresyl phosphate as the ideal internal standard for TCP analysis. The five 13C atoms would provide a distinct mass shift, ensuring that its mass spectrometric signal is clearly resolved from the unlabeled TCP isomers. The use of a 13C-labeled standard is often preferred over deuterated standards as they are less prone to chromatographic separation from the native analyte.

The addition of a known quantity of 13C5-TCP to an environmental sample (e.g., water, soil, or sediment) at the initial extraction stage allows for the accurate determination of the native TCP concentration, regardless of analyte losses during sample preparation.

Quantitative Data on TCP in Environmental Matrices

The following tables summarize reported concentrations of tricresyl phosphate in various environmental compartments. It is important to note that concentrations can vary significantly depending on the proximity to industrial sources and historical contamination.

Table 1: Tricresyl Phosphate Concentrations in Water Samples

| Location | Sample Type | Concentration Range | Reference |

| Kanawha River, USA (industrialized area) | River Water | 20 µg/L | [4] |

| Canadian Great Lakes Municipalities | Drinking Water | 0.6 - 1.8 ng/L | [5] |

| Various Canadian Municipalities | Drinking Water | 0.7 - 4.3 ng/L | [1][5] |

| Yodo River Basin, Japan | River Water | Generally < 0.5 µg/L | [4] |

| Danish Sewage Treatment Plants | Water Extracts | 0.15 - 3.80 µg/L | [1] |

| Kurose River, Japan (industrial discharge) | Wastewater | 0.01 µg/L | [5] |

| Kurose Basin, Japan | Rainwater | 0.004 - 0.049 µg/L | [5] |

Table 2: Tricresyl Phosphate Concentrations in Soil and Sediment Samples

| Location | Sample Type | Concentration Range | Reference |

| Near Aryl Phosphate Manufacturer, USA | River Sediment | 110 - 2,700 µg/kg | [4] |

| Baltimore Harbor, USA | Sediment | 400 - 600 µg/kg | [4] |

| Detroit River Mouth, USA | Sediment | 230 - 1,300 µg/kg | [4] |

| Various locations, Japan | River and Marine Sediment | 4 - 370 µg/kg | [4] |

| Chemical Plant, USA | Soil | 1.0 - 4.0 mg/kg | [1] |

| Danish Sewage Treatment Plants | Sewage Sludge (dry matter) | 57 - 12,000 µg/kg | [1] |

| US Air Force Bases | Soil | 30 - 130,000 µg/kg |

Experimental Protocols for TCP Analysis using 13C5-TCP

The following are detailed, representative protocols for the analysis of TCP in water and soil/sediment samples using 13C5-labeled TCP as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Water Sample Analysis

5.1.1. Sample Collection and Preservation:

-

Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.

-

To inhibit microbial degradation, add 50 mg of ascorbic acid per liter of water if residual chlorine is present.

-

Store samples at 4°C and extract within 7 days of collection.

5.1.2. Extraction Workflow:

5.1.3. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: 60 m × 0.25 mm ID × 0.25 µm film thickness, DB-5ms or equivalent.

-

Oven Program: 40°C (hold 8 min), then 4°C/min to 100°C, then 15°C/min to 320°C (hold 9 min).

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Target Ions for TCP (unlabeled): m/z 368, 261, 165.

-

Target Ions for 13C5-TCP (labeled): m/z 373, 266, 170 (hypothetical).

-

Soil and Sediment Sample Analysis

5.2.1. Sample Preparation:

-

Air-dry the soil/sediment sample at room temperature.

-

Sieve the sample through a 2 mm mesh to remove large debris.

-

Homogenize the sieved sample.

5.2.2. Extraction Workflow:

5.2.3. GC-MS Parameters:

-

The GC-MS parameters would be the same as for the water sample analysis.

Signaling Pathways and Toxicological Implications

While the primary focus of environmental monitoring is on quantifying the presence of contaminants, understanding their toxicological mechanisms provides crucial context for risk assessment. Recent research has shed light on the cellular signaling pathways affected by TCP isomers.

Apoptosis Induction

Studies on human hepatocellular cells (HepG2) have shown that TCP can induce apoptosis (programmed cell death). This process is mediated through the intrinsic mitochondrial pathway, as evidenced by the activation of key signaling proteins.

This pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, triggers the activation of the tumor suppressor protein p53, followed by the activation of caspase-9 and caspase-3, which are key executioners of apoptosis[6].

Endocrine Disruption

TCP isomers have also been shown to exert estrogenic effects. They can act as antagonists to the estrogen receptor α (ERα) while simultaneously acting as agonists for the G protein-coupled estrogen receptor (GPER).

This activation of GPER can lead to downstream signaling events, including the production of cyclic AMP (cAMP) and mobilization of intracellular calcium, ultimately promoting cell migration[7]. These findings highlight the potential for TCP to act as an endocrine-disrupting chemical in the environment.

Conclusion

The use of 13C-labeled internal standards, such as the hypothetical 13C5-TCP, is indispensable for the accurate and reliable quantification of tricresyl phosphate in environmental monitoring studies. The isotope dilution GC-MS methodology provides the necessary precision to assess human and ecological exposure to these potentially harmful compounds. Furthermore, a deeper understanding of the toxicological pathways affected by TCP isomers underscores the importance of continued monitoring and research into the environmental fate and effects of this complex mixture of organophosphate esters. This technical guide provides researchers and professionals with the foundational knowledge and practical protocols to effectively utilize 13C-labeled TCP in their environmental monitoring endeavors, ultimately contributing to better-informed risk assessment and environmental protection strategies.

References

- 1. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the hazards of industrial exposure to tricresyl phosphate: a review and interpretation of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organophosphorus flame retardant (tricresyl phosphate) trigger apoptosis in HepG2 cells: Transcriptomic evidence on activation of human cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tricresyl phosphate isomers exert estrogenic effects via G protein-coupled estrogen receptor-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 3,5,6-Trichloro-2-Pyridinol (TCPy): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-trichloro-2-pyridinol (B117793) (TCPy) is a primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. Due to its persistence and potential for human exposure, a thorough understanding of its toxicological profile is crucial. This technical guide provides a comprehensive overview of the toxicology of TCPy, summarizing key findings on its acute and chronic effects, and detailing the experimental methodologies used in these assessments. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

3,5,6-trichloro-2-pyridinol (TCPy) is a chlorinated pyridinol that is formed in the environment and in vivo following the degradation of chlorpyrifos and triclopyr. Its presence in human urine is a recognized biomarker of exposure to these parent compounds. Toxicological studies have indicated that TCPy is not an inert metabolite and exhibits a range of adverse effects, including hepatotoxicity, nephrotoxicity, neurotoxicity, developmental toxicity, and ototoxicity. This guide synthesizes the current knowledge on the toxicological profile of TCPy, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various toxicological studies on 3,5,6-trichloro-2-pyridinol.

Table 1: Acute and Sub-chronic Oral Toxicity Data in Rodents

| Species | Strain | Duration | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed |

| Mouse | Male | 28 days | Oral gavage | <5 | 5 | Hepatotoxicity, nephrotoxicity, metabolic disturbances[1] |

| Rat | Fischer 344 | Gestation days 6-15 | Oral gavage | 100 | 150 | Maternal toxicity (decreased body weight gain, increased relative liver weight)[2] |

| Rabbit | New Zealand White | Gestation days 7-19 | Oral gavage | 100 | 250 | Maternal toxicity (body weight loss)[2] |

Table 2: Developmental Toxicity Data in Zebrafish (Danio rerio)

| Exposure Duration | Endpoint | Concentration (µg/L) | Effects Observed |

| 96 hours | LC50 | 612.5 | Mortality[3][4] |

| 96 hours | Developmental Effects | 200 - 1000 | Increased mortality, delayed hatching, reduced heartbeat rate, pericardial and yolk sac edema, tail deformation[1][5] |

Table 3: Ototoxicity Data in Mice

| Strain | Duration | Dosing Regimen | Dose (mg/kg/day) | Key Effects Observed |

| C57BL/6 | 21 days | Oral gavage | 50, 150 | Dose-dependent elevation of hearing threshold, loss of outer hair cells and spiral neuron cells[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological assessment of TCPy.

Rodent Oral Gavage Toxicity Studies

Objective: To assess the systemic toxicity of TCPy following repeated oral administration in rodents.

Protocol:

-

Animal Model: Male mice or pregnant female rats/rabbits are used. Animals are acclimated to laboratory conditions for at least one week prior to the study.

-

Dose Preparation: TCPy is typically dissolved in a suitable vehicle, such as corn oil.

-

Administration: The test substance is administered once daily via oral gavage using a stainless steel feeding needle. The volume administered is based on the animal's body weight (typically 10 mL/kg).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Terminal Procedures: At the end of the study period, animals are euthanized. Blood is collected for serum biochemical analysis. Organs, particularly the liver and kidneys, are weighed and preserved for histopathological examination.

-

Serum Biochemistry: Serum samples are analyzed for markers of liver function (e.g., alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST)) and kidney function (e.g., blood urea (B33335) nitrogen (BUN), creatinine).

-

Histopathology: Preserved liver and kidney tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic examination is performed to identify any pathological changes.

Zebrafish Embryo Acute Toxicity Test (FET) - Modified from OECD 236

Objective: To determine the acute toxicity of TCPy on the embryonic stages of zebrafish.

Protocol:

-

Test Organism: Newly fertilized zebrafish (Danio rerio) eggs are used.

-

Exposure: Twenty embryos per concentration are placed in individual wells of a 24-well plate. Embryos are exposed to a range of TCPy concentrations (e.g., 200, 400, 600, 800, 1000 µg/L) and a control (dilution water) for 96 hours.

-

Observations: At 24, 48, 72, and 96 hours post-fertilization, the following apical endpoints are observed as indicators of lethality:

-

Coagulation of fertilized eggs

-

Lack of somite formation

-

Lack of detachment of the tail-bud from the yolk sac

-

Lack of heartbeat

-

-

Developmental Endpoints: Other developmental abnormalities such as pericardial edema, yolk sac edema, and tail deformation are also recorded. Heartbeat rate is measured by counting beats per minute.

-

Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated at 96 hours. The frequency of developmental abnormalities at each concentration is also determined.

Auditory Brainstem Response (ABR) Testing in Mice

Objective: To assess hearing function in mice exposed to TCPy.

Protocol:

-

Animal Preparation: Mice are anesthetized, and subdermal needle electrodes are placed at the vertex of the skull (active), behind the test ear (reference), and on the back (ground).

-

Stimuli: Click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) are presented to the test ear via a speaker.

-

Recording: Evoked brainstem potentials are recorded and averaged.

-

Threshold Determination: The intensity of the sound stimulus is decreased in steps until the characteristic ABR waveform is no longer identifiable. The lowest sound pressure level at which a response is detected is defined as the hearing threshold.

In Vitro Cytotoxicity Assay (CCK-8)

Objective: To evaluate the cytotoxic effects of TCPy on cultured cells (e.g., Sertoli cells).

Protocol:

-

Cell Culture: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of TCPy for a specified period (e.g., 24 hours).

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.

-

Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression of apoptosis-related proteins (e.g., Bax, cleaved Caspase-3) in tissues.

Protocol:

-

Protein Extraction: Tissue samples are homogenized in lysis buffer to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-cleaved Caspase-3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Toxicity

Ototoxicity: Oxidative Stress, Inflammation, and Apoptosis

TCPy-induced hearing loss is associated with a cascade of events in the cochlea.[6] Exposure to TCPy leads to an increase in reactive oxygen species (ROS), resulting in oxidative stress. This is followed by an inflammatory response, characterized by the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Ultimately, these events trigger the intrinsic apoptotic pathway, leading to the death of outer hair cells and spiral ganglion neurons.

Reproductive Toxicity: Androgen Receptor Signaling Disruption

TCPy has been shown to interfere with the endocrine system, specifically by acting as an antagonist to the androgen receptor (AR).[7] This can disrupt the normal function of androgens, which are critical for male reproductive development and function.

Conclusion

The available toxicological data clearly indicate that 3,5,6-trichloro-2-pyridinol is a biologically active molecule with the potential to cause adverse health effects. The evidence points to hepatotoxicity, nephrotoxicity, developmental toxicity, and ototoxicity as key concerns. The mechanisms underlying these effects appear to involve oxidative stress, inflammation, apoptosis, and endocrine disruption. This in-depth guide provides a foundation for further research into the risk assessment of TCPy and for the development of strategies to mitigate potential human health risks associated with exposure to its parent compounds. Researchers and professionals in drug development should consider the toxicological profile of TCPy when evaluating the safety of new chemical entities with similar structural motifs.

References

- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 2. oecd.org [oecd.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measurement of the auditory brainstem response (ABR) to study auditory sensitivity in mice [pubmed.ncbi.nlm.nih.gov]

- 6. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Human Metabolism of Chlorpyrifos and Chlorpyrifos-Methyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human metabolism of two widely used organophosphate insecticides, chlorpyrifos (B1668852) and chlorpyrifos-methyl (B1668853). The document details the core metabolic pathways, enzymatic kinetics, and analytical methodologies for studying these compounds, with a focus on quantitative data and experimental protocols to support advanced research and development.

Core Metabolic Pathways

The human metabolism of chlorpyrifos and chlorpyrifos-methyl is a complex process primarily occurring in the liver. It involves a series of Phase I and Phase II biotransformation reactions aimed at detoxifying and eliminating these xenobiotics. The metabolic pathways for both compounds are analogous, with the primary distinction being the alkyl groups on the phosphate (B84403) moiety.

Phase I Metabolism: The initial phase of metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system. This phase involves two main competing reactions:

-

Oxidative Desulfuration (Activation): This pathway converts the parent thion form (P=S) of chlorpyrifos and chlorpyrifos-methyl to their respective oxon forms (P=O), chlorpyrifos-oxon and chlorpyrifos-methyl-oxon.[1][2][3] This is considered an activation step, as the oxon metabolites are potent inhibitors of acetylcholinesterase (AChE), the primary mechanism of their neurotoxicity.[1]

-

Dearylation (Detoxification): This pathway involves the cleavage of the ester bond, leading to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) and either diethylthiophosphate (B1229741) (DETP) from chlorpyrifos or dimethylthiophosphate (B1231629) (DMTP) from chlorpyrifos-methyl.[1][4] This is a major detoxification pathway.

The balance between these activation and detoxification pathways is crucial in determining the ultimate toxicity of these insecticides. Several CYP isoforms have been identified as key players in these transformations, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4.[1][2][5]

Phase II Metabolism: The metabolites generated during Phase I, particularly TCPy, undergo further conjugation reactions to increase their water solubility and facilitate their excretion from the body. These reactions include:

-

Glucuronidation: The addition of a glucuronic acid moiety to TCPy, forming TCPy-glucuronide.[6][7]

-

Sulfation: The addition of a sulfate (B86663) group to TCPy, forming TCPy-sulfate.[6][7]

-

Glutathione (GSH) Conjugation: Evidence also suggests the involvement of GSH in the metabolism of chlorpyrifos.[6][7]

The final metabolites are then primarily excreted in the urine.[5][8][9] Unchanged chlorpyrifos is generally not found in urine.[8][9]

Quantitative Data on Metabolism

The following tables summarize key quantitative data related to the human metabolism of chlorpyrifos. Data for chlorpyrifos-methyl is less abundant in the literature but is expected to follow similar kinetic profiles.

Table 1: Kinetic Parameters of Chlorpyrifos Metabolism in Human Liver Microsomes

| Metabolic Pathway | CYP Isoform(s) | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Reference |

| Desulfuration (Activation) | CYP2B6, CYP3A4 | 30.2 | 0.4 | [1] |

| Dearylation (Detoxification) | CYP2C19, CYP3A4 | 14.2 | 0.7 | [1] |

Table 2: Urinary Metabolite Concentrations and Pharmacokinetic Parameters

| Metabolite | Typical Concentration Range in Urine | Elimination Half-life (t1/2) | Notes | Reference |

| 3,5,6-trichloro-2-pyridinol (TCPy) | 4.29 - 43.7 µ g/g-creatinine | 27 hours | The major biomarker of exposure to chlorpyrifos and chlorpyrifos-methyl.[9] Concentrations can vary significantly with exposure levels. | [9][10] |

| Diethylthiophosphate (DETP) | Variable | Not well-established in humans | A metabolite of chlorpyrifos. | [8] |

| Diethylphosphate (DEP) | Variable | Not well-established in humans | A metabolite of chlorpyrifos. | [8] |

| Dimethylthiophosphate (DMTP) | Variable | Not well-established in humans | A metabolite of chlorpyrifos-methyl. | |

| Dimethylphosphate (DMP) | Variable | Not well-established in humans | A metabolite of chlorpyrifos-methyl. |

Experimental Protocols

The study of chlorpyrifos and chlorpyrifos-methyl metabolism relies on robust analytical methodologies. Below are detailed protocols for key experiments.

Analysis of Chlorpyrifos Metabolites in Human Urine by LC-MS/MS

This method is suitable for the quantitative analysis of the primary metabolites of chlorpyrifos (TCPy, DETP, and DEP) in human urine.

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of urine sample, add an internal standard (e.g., dibutyl phosphate).

-

Perform a liquid-liquid extraction with a mixture of ethyl acetate (B1210297) and acetonitrile (B52724) (70:30, v/v).[8]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A mixed-mode reversed-phase/weak anion exchange (RP/WAX) column.[8]

-

Mobile Phase: A gradient elution using a mixture of water and methanol (B129727) containing a suitable buffer (e.g., ammonium (B1175870) acetate).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Data Analysis:

Quantification is achieved by constructing a calibration curve from standards of known concentrations and normalizing the analyte peak areas to the internal standard peak area.

In Vitro Metabolism Studies using Human Liver Microsomes

This protocol is used to determine the kinetic parameters of chlorpyrifos metabolism by cytochrome P450 enzymes.

Incubation Procedure:

-

Prepare an incubation mixture containing:

-

Pooled human liver microsomes (HLM)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Chlorpyrifos (at various concentrations)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of metabolites (chlorpyrifos-oxon and TCPy) using a validated analytical method (e.g., LC-MS/MS or GC-MS).

Kinetic Analysis:

The formation rates of the metabolites at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

Visualizations of Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow.

Caption: Metabolic pathways of chlorpyrifos and chlorpyrifos-methyl in humans.

Caption: Workflow for urinary metabolite analysis of chlorpyrifos exposure.

References

- 1. Metabolism of chlorpyrifos by human cytochrome P450 isoforms and human, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of chlorpyrifos and chlorpyrifos oxon by human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of chlorpyrifos metabolites in human urine by reversed-phase/weak anion exchange liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorpyrifos: pharmacokinetics in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorpyrifos exposure in farmers and urban adults: Metabolic characteristic, exposure estimation, and potential effect of oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 3,5,6-Trichloro-2-pyridinol (TCP) as a Biomarker for Pesticide Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5,6-Trichloro-2-pyridinol (B117793) (TCP) is a primary metabolite of the organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl (B1668853), as well as the herbicide triclopyr.[1] Its detection in biological samples, predominantly urine, serves as a reliable biomarker of exposure to these prevalent pesticides. Beyond its role as a biomarker, TCP exhibits inherent toxicity, contributing to a range of adverse health effects, including hepatotoxicity, nephrotoxicity, and potential endocrine disruption. This technical guide provides a comprehensive overview of the biological significance of TCP, presenting quantitative data on exposure levels, detailed experimental protocols for its detection, and visualizations of its metabolic and toxicological pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in environmental health, toxicology, and the development of countermeasures to pesticide exposure.

Introduction: TCP as a Biomarker of Exposure

The widespread use of chlorpyrifos and other parent compounds in agriculture and residential settings leads to human exposure through various routes, including inhalation, dermal contact, and ingestion of contaminated food and water. Once absorbed, these parent compounds are metabolized in the body, leading to the formation of TCP, which is then excreted in the urine.[2] The measurement of urinary TCP is a well-established method for assessing human exposure to these pesticides.[2]

Quantitative Data on TCP Exposure

The concentration of TCP in urine is a direct indicator of recent exposure to its parent pesticides. Numerous studies have quantified TCP levels in diverse populations, revealing a baseline level of exposure in the general population and significantly higher levels in occupationally exposed individuals.

Table 1: Urinary TCP Concentrations in the General Population

| Population | Sample Size | TCP Concentration (µg/L) | Reference |

| General Population (Germany) | 12 | 0.27 - 6.6 | [3][4] |

| Pregnant Women (Costa Rica) | 448 | Median: 1.63 | [5] |

| Children (USA) | 102 | Mean: 9.2 | [6] |

| Control Human Urine | N/A | 1 - 18 (ng/mL) | [2] |

Table 2: Urinary TCP Concentrations in Occupationally Exposed Individuals

| Population | Sample Size | TCP Concentration (µg/g creatinine) | Reference |

| Termiticide Applicators (USA) | 41 | 9.42 - 1960 | [7] |

| Adolescent Pesticide Applicators (Egypt) | N/A | Spikes during application cycles | [8] |

| Workers who applied Chlorpyrifos | 4 | 4.7 - 7.9 (µg/L) | [3][4] |

Toxicological Significance of TCP

While serving as a biomarker, TCP is not merely an inert metabolite. Research has demonstrated its own toxicological profile, which can contribute to the overall adverse health effects observed after pesticide exposure.

Hepatotoxicity and Nephrotoxicity

Studies in animal models have shown that oral exposure to TCP can induce both liver and kidney damage.[1][9] Observed effects include increased relative organ weights of the liver and kidney, and alterations in serum metabolites associated with hepatotoxicity and nephrotoxicity.[9]

Endocrine Disruption

TCP has been shown to interact with the androgen receptor (AR), suggesting its potential as an endocrine disruptor.[1][10][11] This interaction can interfere with the normal function of androgens, potentially leading to adverse effects on the male reproductive system.[1][10][11] Specifically, TCP can decrease the expression of the androgen receptor and interfere with testosterone (B1683101) synthesis pathways.[1][7]

Developmental and Other Toxicities

-

Developmental Toxicity: Studies in zebrafish embryos have indicated that TCP can be more toxic than its parent compound, chlorpyrifos, causing increased mortality, developmental delays, and malformations.[3]

-

Ototoxicity: Exposure to TCP has been linked to hearing loss in animal models, with observed damage to the cochlea.[1]

-

Oxidative Stress and Inflammation: TCP exposure can induce oxidative stress and inflammation, contributing to cellular damage.[12]

Experimental Protocols for TCP Analysis

The detection and quantification of TCP in biological matrices are crucial for exposure assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

GC-MS Method for Urinary TCP Analysis

This method involves the hydrolysis of TCP conjugates, extraction from the urine matrix, derivatization, and subsequent analysis by GC-MS.

Protocol Steps:

-

Sample Preparation:

-

A urine sample (typically 1-5 mL) is subjected to acid hydrolysis to cleave glucuronide and sulfate (B86663) conjugates of TCP. This is often achieved by adding a strong acid, such as hydrochloric acid, and heating the sample.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The hydrolyzed urine is extracted with an organic solvent, such as a mixture of dichloromethane (B109758) and ethyl acetate.[1][11]

-

Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through an SPE cartridge containing a sorbent that retains TCP, which is then eluted with a suitable solvent.[3]

-

-

Derivatization:

-

To improve its volatility and chromatographic properties for GC analysis, TCP is derivatized. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms a tert-butyldimethylsilyl derivative of TCP.[3]

-

-

GC-MS Analysis:

-

The derivatized extract is injected into a gas chromatograph equipped with a capillary column for separation.

-

The separated components are then introduced into a mass spectrometer for detection and quantification. Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity for the TCP derivative.[3]

-

An internal standard, such as 2,6-dibromophenol (B46663) or an isotopically labeled TCP, is typically added at the beginning of the procedure for accurate quantification.[3]

-

UPLC-MS/MS Method for Urinary TCP Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and specific method for TCP analysis that often requires less sample preparation than GC-MS.

Protocol Steps:

-

Sample Preparation:

-

UPLC Separation:

-

The prepared sample is injected into a UPLC system equipped with a C18 column.

-

A gradient elution using a mobile phase, typically consisting of acetonitrile (B52724) and water with a modifier like formic acid, is used to separate TCP from other urinary components.[1][11]

-

-

MS/MS Detection:

-

The eluent from the UPLC is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in negative ion mode.[1][10][11]

-

Multiple reaction monitoring (MRM) is employed for quantification, where a specific precursor ion of TCP is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity and sensitivity.

-

Visualizing the Biological Significance of TCP

Diagrams illustrating the metabolic and signaling pathways involving TCP are essential for understanding its biological impact.

Metabolic Pathway of Chlorpyrifos to TCP

Caption: Metabolic conversion of Chlorpyrifos to TCP.

Experimental Workflow for GC-MS Analysis of Urinary TCP

Caption: Workflow for urinary TCP analysis by GC-MS.

TCP-Mediated Disruption of Androgen Receptor Signaling

Caption: TCP interference with androgen receptor signaling.

Proposed Apoptotic Pathway Induced by Chlorpyrifos and its Metabolites

Caption: Intrinsic apoptosis pathway activated by Chlorpyrifos/TCP.

Conclusion

3,5,6-Trichloro-2-pyridinol is a critical biomarker for assessing human exposure to widely used pesticides like chlorpyrifos. The quantitative data clearly indicate a ubiquitous low-level exposure in the general population, with significantly higher burdens in agricultural workers. Importantly, TCP is not a passive indicator; it possesses inherent toxic properties that can contribute to adverse health outcomes, including organ damage and endocrine disruption. The standardized and sensitive analytical methods outlined in this guide are essential for accurate biomonitoring and risk assessment. The visualized pathways provide a framework for understanding the metabolic fate and toxic mechanisms of TCP. For researchers and professionals in drug development, a thorough understanding of TCP's biological significance is paramount for developing strategies to mitigate the health risks associated with pesticide exposure and for the design of potential therapeutic interventions. Further research into the detailed molecular signaling pathways affected by TCP will enhance our ability to predict and prevent its adverse effects.

References

- 1. 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, 3,5,6-trichloro-2-pyridinol, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TCP structure intensified the chlorpyrifos-induced decrease in testosterone synthesis via LH-LHR-PKA-CREB-Star pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Disruption of androgen receptor signaling by chlorpyrifos (CPF) and its environmental degradation products: a structural insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3,5,6-Trichloro-2-pyridinol-¹³C₅ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trichloro-2-pyridinol (B117793) (TCPy) is the principal metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. Accurate quantification of TCPy in biological matrices is crucial for assessing human exposure to these pesticides and for pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard, such as 3,5,6-Trichloro-2-pyridinol-¹³C₅, is the gold standard for achieving the highest accuracy and precision in analytical methods. This internal standard closely mimics the chemical and physical properties of the native analyte, compensating for variations in sample preparation and instrumental analysis.

These application notes provide detailed protocols for the quantification of TCPy in human urine and blood using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3,5,6-Trichloro-2-pyridinol-¹³C₅ as the internal standard.

Metabolic Pathway of Chlorpyrifos

Chlorpyrifos is metabolized in humans primarily through hydrolysis to form 3,5,6-trichloro-2-pyridinol (TCPy), which is then excreted in the urine.[1][2]

Metabolic conversion of Chlorpyrifos to TCPy.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods using isotopically labeled TCPy as an internal standard for the quantification of TCPy in biological samples.

Table 1: Method Performance for TCPy Analysis in Human Urine

| Parameter | GC-MS | LC-MS/MS | Reference |

| Linearity Range | 0.5 - 200 ng/mL | 0.005 - 0.4 mg/L | [1][3] |

| Limit of Detection (LOD) | 0.2 ng/mL | 0.41 µg/L | [1][3] |

| Limit of Quantitation (LOQ) | 1 ng/mL | Not Reported | [1] |

| Average Recovery | 93 ± 12% | 97.9% | [1][3] |

| Precision (RSD) | < 15% (Interday) | < 15% (Intra- & Inter-day) | [1][3] |

Table 2: Method Performance for TCPy Analysis in Human and Rat Blood

| Parameter | GC-MS | Reference |

| Linearity Range | 6 - 1300 ng/mL (blood equivalent) | [4] |

| Limit of Quantitation (LOQ) | 10 ng/mL | [4] |

| Recovery (from rat blood) | 85 - 102% | [4] |

Experimental Protocols

The following are detailed protocols for the analysis of TCPy in human urine and blood using 3,5,6-Trichloro-2-pyridinol-¹³C₅ as an internal standard.

Protocol 1: Analysis of TCPy in Human Urine by GC-MS

This protocol is based on the method described by Bravo et al. (2004) and involves acid hydrolysis, liquid-liquid extraction, derivatization, and analysis by GC-MS.

Materials and Reagents:

-

3,5,6-Trichloro-2-pyridinol (TCPy) analytical standard

-

3,5,6-Trichloro-2-pyridinol-¹³C₅ internal standard solution

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (B28343), HPLC grade

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Sodium Sulfate, anhydrous

-

Human Urine Samples

Procedure:

-

Sample Preparation:

-

Pipette 1 mL of urine into a glass culture tube.

-

Spike the sample with an appropriate amount of 3,5,6-Trichloro-2-pyridinol-¹³C₅ internal standard solution.

-

Add 0.5 mL of concentrated HCl.

-

Cap the tube and vortex for 10 seconds.

-

-

Hydrolysis:

-

Incubate the sample at 85-90°C for 1 hour to hydrolyze TCPy conjugates.

-

Allow the sample to cool to room temperature.

-

-

Extraction:

-

Add 2 mL of toluene to the tube.

-

Cap and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer (toluene) to a clean tube.

-

-

Derivatization:

-

Add 50 µL of MTBSTFA to the toluene extract.

-

Cap and incubate at 60°C for 30 minutes.

-

Allow the sample to cool to room temperature.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized extract into the GC-MS system.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Negative Chemical Ionization (NCI)

-